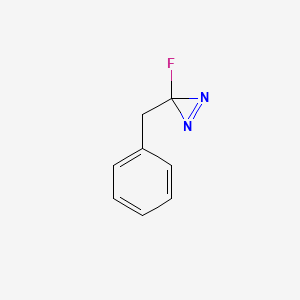

![molecular formula C5H8O2 B599958 1,5-Dioxaspiro[2.4]heptane CAS No. 185-61-5](/img/structure/B599958.png)

1,5-Dioxaspiro[2.4]heptane

説明

1,5-Dioxaspiro[2.4]heptane is a chemical compound that has been the subject of various studies due to its presence in nature, biogenetic origin, and biological activity . It has been used in the synthesis of natural products and has been noted for its chemical reactivity .

Synthesis Analysis

The synthesis of 1,5-Dioxaspiro[2.4]heptane involves various strategies. One method involves the lithiation of 2,3-dichloroprop-1-ene in THF at 0°, in the presence of symmetrically substituted ketones, leading to the corresponding methylene-substituted diols . This is then treated with NaH and I2 in THF at room temperature, furnishing a series of 1,5-dioxaspiro[2.4]heptanes .Molecular Structure Analysis

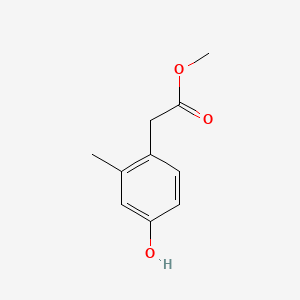

The molecular formula of 1,5-Dioxaspiro[2.4]heptane is C5H8O2 . Its average mass is 100.116 Da and its monoisotopic mass is 100.052429 Da .Chemical Reactions Analysis

The chemical reactivity of 1,5-Dioxaspiro[2.4]heptane has been explored in various studies. It has been used in the total synthesis of natural products, with special attention paid to the steps involving the generation of the dioxaspiro[2.4]heptane unit .科学的研究の応用

Synthesis of Substituted 1,5-Dioxaspiro[2.4]heptanes : Alonso, Meléndez, and Yus (2002) demonstrated a method for synthesizing 1,5-dioxaspiro[2.4]heptanes from 2,3-dichloroprop-1-ene. This process involved lithiation, treatment with NaH and I2, and oxidation with RuO4, producing compounds structurally present in biologically active natural substances and intermediates in synthetic organic chemistry (Alonso, Meléndez, & Yus, 2002).

Directed Ring-Opening of 1,5-Dioxaspiro[3.2]hexanes : Taboada et al. (2003) explored the ring-opening reactions of 1,5-dioxaspiro[3.2]hexanes with various nucleophiles. This process yielded alpha-substituted-beta'-hydroxy ketones and 2,2-disubstituted oxetanes, with the outcomes dependent on the acidity of the nucleophile and the presence of a Lewis acid (Taboada et al., 2003).

Polymerization Aspects : Rasoul et al. (1991) reported the spontaneous copolymerization of 1-phenyl-4,7-dioxaspiro[2.4]heptane with maleic and itaconic anhydride, leading to alternating copolymers. This study highlights the polymerization potential of 1,5-dioxaspiro[2.4]heptane derivatives (Rasoul et al., 1991).

Synthesis of epi-oxetin from 1,5-Dioxaspiro[3.2]hexanes : Blauvelt and Howell (2008) utilized the reactivity of 2-methyleneoxetanes and 1,5-dioxaspiro[3.2]hexanes for synthesizing epi-oxetin, demonstrating the compound's usefulness in organic synthesis (Blauvelt & Howell, 2008).

Medicinal Chemistry Applications : Micheli et al. (2016) described a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists, showing the potential of spirocyclic compounds in drug development (Micheli et al., 2016).

Safety and Hazards

The safety data sheet for 1,5-Dioxaspiro[2.4]heptane indicates that it is a flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should be stored in a well-ventilated place and kept cool .

特性

IUPAC Name |

1,6-dioxaspiro[2.4]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-6-3-5(1)4-7-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVWCQVCIGRDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734564 | |

| Record name | 1,5-Dioxaspiro[2.4]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dioxaspiro[2.4]heptane | |

CAS RN |

185-61-5 | |

| Record name | 1,5-Dioxaspiro[2.4]heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dioxaspiro[2.4]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dioxa-spiro[2.4]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of the 1,5-Dioxaspiro[2.4]heptane structural motif in organic chemistry?

A1: 1,5-Dioxaspiro[2.4]heptanes are considered important building blocks in organic synthesis. This is because they are found as structural units in various biologically active natural compounds. [, , ] Additionally, they can be used as versatile intermediates for creating other complex molecules. []

Q2: What is a key synthetic route to access 1,5-Dioxaspiro[2.4]heptanes?

A2: A practical synthetic method utilizes 2,3-dichloroprop-1-ene as a starting material. [, ] Reacting this compound with symmetric ketones in the presence of a 4,4′-di(tert-butyl)biphenyl (DTBB) catalyst and subsequent treatment with sodium hydride (NaH) and iodine (I2) yields the desired 1,5-dioxaspiro[2.4]heptanes. []

Q3: Can 1,5-Dioxaspiro[2.4]heptanes be further modified synthetically?

A3: Yes, these compounds can be readily oxidized to their corresponding lactones, specifically α-epoxylactones (4-oxo-1,5-dioxaspiro[2.4]heptanes), using oxidizing agents such as ruthenium tetroxide (RuO4). [, ] These lactones are also valuable intermediates in organic synthesis.

- Barluenga, J. et al. Synthesis of Substituted 1,5-Dioxaspiro[2.4]heptanes from 2,3- Dichloroprop-1-ene. Synthesis 2008, 15, 2329–2334.

- Barluenga, J. et al. 1,5-Dioxaspiro[2.4]heptanes. (2008).

- Fitjer, L. et al. Convenient Synthesis of α-Epoxylactones (4-Oxo-1,5-dioxaspiro[2.4]heptanes and -[2.5]octanes). Synthesis 1995, 10, 1085-1088.

- Barluenga, J. et al. Synthesis of Substituted 1,5‐Dioxaspiro[2.4]heptanes from 2,3‐Dichloroprop‐1‐ene. (2008).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole]](/img/no-structure.png)

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)